Cas no 724464-75-9 (3-(1-aminoethyl)-N,N-dimethylaniline)
3-(1-aminoethyl)-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,3-(dimethylamino)-a-methyl-
- 1-[3-(Dimethylamino)phenyl]-1-ethanamine
- 3-(1-aminoethyl)-N,N-dimethylaniline
- 3-(1-aminoethyl)-N,N-dimethylbenzenamine
- Benzenemethanamine, 3-(dimethylamino)-alpha-methyl- (9CI)
- 724464-75-9
- AKOS017515512
- EN300-1244345
- DTXSID00624942
- SCHEMBL6303660
-
- Inchi: 1S/C10H16N2/c1-8(11)9-5-4-6-10(7-9)12(2)3/h4-8H,11H2,1-3H3
- InChI Key: YEMNVCITOAWNKC-UHFFFAOYSA-N
- SMILES: N(C)(C)C1=CC=CC(=C1)C(C)N
Computed Properties
- Exact Mass: 164.131348519g/mol
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.3Ų
3-(1-aminoethyl)-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1244345-1.0g |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1244345-50mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 50mg |
$407.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-100mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 100mg |
$427.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-250mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 250mg |
$447.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-500mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 500mg |
$465.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-1000mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 1000mg |
$485.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-2500mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 2500mg |
$949.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-5000mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 5000mg |
$1406.0 | 2023-10-02 | ||
| Enamine | EN300-1244345-10000mg |
3-(1-aminoethyl)-N,N-dimethylaniline |
724464-75-9 | 10000mg |
$2085.0 | 2023-10-02 |
3-(1-aminoethyl)-N,N-dimethylaniline Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(1-aminoethyl)-N,N-dimethylaniline
Introduction to 3-(1-aminoethyl)-N,N-dimethylaniline (CAS No. 724464-75-9)
3-(1-aminoethyl)-N,N-dimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 724464-75-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a complex aromatic structure with both amino and dimethylamino functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The unique arrangement of its substituents makes it a valuable intermediate in the synthesis of more intricate molecules, particularly those relevant to medicinal chemistry.
The structural framework of 3-(1-aminoethyl)-N,N-dimethylaniline consists of a benzene ring substituted with an aminoethyl side chain at the 3-position and two methyl groups attached to the nitrogen atom of this side chain. This configuration imparts distinct chemical properties, including reactivity patterns that are exploited in various synthetic pathways. The presence of both primary and secondary amine functionalities allows for diverse chemical modifications, making it a versatile building block for constructing more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(1-aminoethyl)-N,N-dimethylaniline and its derivatives. Researchers have been investigating its role as a precursor or analog in the development of novel therapeutic agents. For instance, studies have suggested that modifications to this scaffold could lead to compounds with enhanced binding affinity to specific biological targets, such as enzymes or receptors involved in metabolic disorders or neurological conditions. The dimethylamino group, in particular, has been noted for its ability to modulate lipophilicity and solubility, which are critical factors in drug design.
One of the most compelling aspects of 3-(1-aminoethyl)-N,N-dimethylaniline is its utility in the synthesis of bioactive molecules. The compound’s ability to undergo various reactions, such as nucleophilic substitutions, condensations, and cyclizations, makes it a valuable tool for medicinal chemists. Recent advancements in computational chemistry have further facilitated the design of derivatives with optimized pharmacokinetic profiles. By leveraging molecular modeling techniques, researchers can predict how structural modifications will influence the compound’s biological activity, thereby accelerating the drug discovery process.
The role of 3-(1-aminoethyl)-N,N-dimethylaniline in academic and industrial research is underscored by its frequent appearance in publications related to organic synthesis and drug development. For example, recent studies have demonstrated its use as a key intermediate in the preparation of novel antihypertensive agents. The compound’s ability to form stable complexes with metal ions has also been explored, opening up possibilities for applications in catalysis and material science. These findings highlight the broad applicability of 3-(1-aminoethyl)-N,N-dimethylaniline beyond traditional pharmaceutical contexts.
From a synthetic chemistry perspective, 3-(1-aminoethyl)-N,N-dimethylaniline exemplifies the importance of functional group interplay in designing effective intermediates. The balance between electron-donating and withdrawing groups on the aromatic ring influences reactivity pathways, while the presence of both primary and secondary amines allows for selective functionalization. This complexity makes it an attractive candidate for exploring new synthetic methodologies. Researchers have reported innovative approaches to its preparation, including catalytic processes that enhance yield and purity while minimizing environmental impact.
The future prospects for 3-(1-aminoethyl)-N,N-dimethylaniline are promising, particularly as computational tools continue to refine molecular design strategies. The integration of artificial intelligence into drug discovery workflows has enabled more rapid screening of potential derivatives, allowing researchers to identify promising candidates more efficiently than ever before. As such, compounds like 3-(1-aminoethyl)-N,N-dimethylaniline are likely to remain at the forefront of pharmaceutical innovation for years to come.
In conclusion,3-(1-aminoethyl)-N,N-dimethylaniline (CAS No. 724464-75-9) represents a fascinating intersection of organic chemistry and medicinal science. Its unique structural features and reactivity patterns make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve,3-(1-aminoethyl)-N,N-dimethylaniline will undoubtedly play a pivotal role in shaping the future landscape of drug development.
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